molecular formula C15H11IN2O B12821264 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B12821264
M. Wt: 362.16 g/mol
InChI Key: WOJSTFCOYDTRJP-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties.

Preparation Methods

The synthesis of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-phenylimidazo[1,2-a]pyridine with appropriate reagents under controlled conditions. For instance, 2-phenylimidazo[1,2-a]pyridine can be added slowly to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) in an ice bath .

Chemical Reactions Analysis

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry and pharmaceutical chemistry. It is used as a scaffold for the synthesis of various derivatives that exhibit biological activities. For example, imidazo[1,2-a]pyridine derivatives have been studied for their catalytic activities in oxidation reactions . Additionally, these compounds are explored for their potential use in medicinal chemistry due to their ability to interact with biological targets .

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to participate in nucleophilic and electrophilic reactions, facilitating its binding to specific enzymes or receptors. This interaction can lead to the modulation of biological processes, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives such as 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities .

Properties

Molecular Formula

C15H11IN2O

Molecular Weight

362.16 g/mol

IUPAC Name

2-(4-iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C15H11IN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3

InChI Key

WOJSTFCOYDTRJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)I

Origin of Product

United States

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